molecular formula C15H15N5O2S B603258 2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide CAS No. 1676052-45-1

2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B603258
CAS No.: 1676052-45-1
M. Wt: 329.4g/mol
InChI Key: BHBHRRHLEROGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential biological and chemical properties. This compound features a unique structure that combines elements of triazole, thiazole, and isoindole, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their cyclization with isoindole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2,3-dimethyl-1H-1,2,4-triazole
  • 5-oxo-2,3-dihydro-1H-1,3-thiazole
  • Isoindole derivatives

Uniqueness

What sets 2,2-dimethyl-5-oxo-N-(4H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide apart is its unique combination of triazole, thiazole, and isoindole moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

1676052-45-1

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4g/mol

IUPAC Name

2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-5-yl)-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C15H15N5O2S/c1-15(2)10(11(21)18-14-16-7-17-19-14)20-12(22)8-5-3-4-6-9(8)13(20)23-15/h3-7,10,13H,1-2H3,(H2,16,17,18,19,21)

InChI Key

BHBHRRHLEROGOD-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC4=NC=NN4)C

Origin of Product

United States

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